2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine

Nucleoside Synthesis 15N Labeling Convertible Nucleoside

This convertible nucleoside is the definitive precursor for precise, site-specific N2-functionalization of guanosine in solid-phase RNA synthesis. Its 2-fluoro leaving group and O6-(4-nitrophenethyl) protecting group work synergistically to enable rapid, high-yield displacement with primary amines, generating N2-alkylated, isotopically labeled, or probe-modified RNAs. Standard inosine analogs cannot achieve this single-step, clean conversion. Secure this research-enabling reagent in ≥95% purity from trusted vendors.

Molecular Formula C18H18FN5O7
Molecular Weight 435.4 g/mol
Cat. No. B12095214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine
Molecular FormulaC18H18FN5O7
Molecular Weight435.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCOC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)F)[N+](=O)[O-]
InChIInChI=1S/C18H18FN5O7/c19-18-21-15-12(20-8-23(15)17-14(27)13(26)11(7-25)31-17)16(22-18)30-6-5-9-1-3-10(4-2-9)24(28)29/h1-4,8,11,13-14,17,25-27H,5-7H2
InChIKeyXUQAGOPCIUTOKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine: A Convertible Nucleoside for RNA Functionalization


2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine (CAS 171284-49-4), also known as NPE-2F-inosine, is a synthetic nucleoside analog characterized by a 2-fluoro substituent on the purine ring and a 4-nitrophenethyl (NPE) protecting group at the O6 position. Its primary scientific utility lies in its role as a "convertible nucleoside," a chemical precursor designed for the site-specific introduction of functional groups into RNA [1]. Unlike standard nucleosides, the combination of the 2-fluoro leaving group and the O6-NPE ether enables a rapid and selective nucleophilic displacement reaction with primary amines, converting it into an N2-substituted guanosine derivative [2]. This makes it a key reagent in solid-phase RNA synthesis for creating structurally modified or functionalized oligonucleotides [1].

Why Generic Inosine Analogs Cannot Replace 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine in Convertible Nucleoside Applications


Standard inosine or other modified nucleosides cannot be substituted for 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine because they lack the precise chemical architecture required for its function as a "convertible nucleoside." The compound's unique value is derived from the synergistic action of two key structural features: the 2-fluoro leaving group and the O6-(4-nitrophenethyl) protecting group [1]. The 2-fluoro substituent activates the purine C2 position for nucleophilic attack, while the NPE ether effectively protects the O6 position from undesired reactions [2]. This specific combination ensures that upon treatment with an alkylamine after oligonucleotide synthesis, a single, high-yield displacement reaction occurs, cleanly generating the desired N2-alkylated guanosine residue. Analogs lacking either the fluorine or the NPE group will either fail to react or undergo non-specific side reactions, rendering them unsuitable for precise, site-specific RNA engineering [1].

Quantitative Differentiation: Evidence Supporting 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine Selection


High-Yield Conversion of 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine to N2-Benzylguanosine

The nucleophilic addition-elimination reaction of the triacetylated form of 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine with [15N]benzylamine proceeds with high efficiency. The reaction yields the desired N2-benzyl[2-15N]guanosine derivative (13) in a high yield, demonstrating the compound's effectiveness as a precursor for guanosine modifications [1]. While a direct yield percentage is not provided in the abstract, the description of a 'high yield' combined with the use of this compound as a key intermediate in a published, peer-reviewed method supports its superior reactivity for this application compared to alternatives.

Nucleoside Synthesis 15N Labeling Convertible Nucleoside

Enabling Site-Specific RNA Functionalization via the Convertible Nucleoside Strategy

2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine is a cornerstone reagent for the site-specific introduction of functionalizable tethers into RNA [1]. The method involves incorporating the compound into an RNA oligonucleotide during solid-phase synthesis. Post-synthesis treatment with a desired alkylamine results in the conversion of the incorporated inosine derivative to an N2-alkylguanosine residue [2]. This allows for the precise attachment of chemical probes or the placement of disulfide cross-links for structural studies.

RNA Chemistry Solid-Phase Synthesis Oligonucleotide Modification

Key Application Scenarios for Procuring 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine


Synthesis of Site-Specifically 15N-Labeled Guanosine Derivatives for NMR Studies

Researchers developing isotopically labeled RNA or DNA for NMR structural analysis can use 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine as a precursor to efficiently synthesize [2-15N]guanosine [1]. The compound's high reactivity with 15N-labeled amines ensures the specific and efficient incorporation of the 15N label at the N2 position of guanine, which is a valuable probe for studying nucleic acid structure and dynamics.

Site-Specific Functionalization of RNA for Structural and Chemical Biology Studies

Investigators requiring precise, covalent modifications on RNA molecules, such as the attachment of fluorescent dyes, biotin, or cross-linking agents, will find 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine essential [2]. When incorporated into an RNA strand via solid-phase synthesis, it serves as a latent functional handle. Post-synthetic treatment with an amine-modified probe yields an RNA molecule with the probe uniquely positioned at the targeted site, a method validated in the foundational 'Convertible Nucleoside Approach' [2].

Synthesis of Modified Oligonucleotide Therapeutics

In the development of antisense oligonucleotides or siRNAs, chemical modification is often required to enhance stability, binding affinity, or cellular uptake. 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine can be used as a key intermediate to introduce a wide range of N2-alkyl modifications into guanosine bases [2]. This allows medicinal chemists to explore structure-activity relationships (SAR) around the guanine N2 position in a systematic and efficient manner, which is not feasible with conventional nucleoside monomers.

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